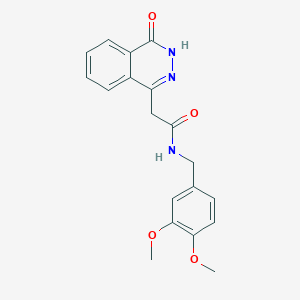

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with methoxy groups, a phthalazinone moiety, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the benzyl and phthalazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents and conditions may include:

Starting Materials: 3,4-dimethoxybenzyl chloride, 4-hydroxyphthalazinone, acetic anhydride.

Reaction Conditions: Solvents such as dichloromethane or ethanol, catalysts like triethylamine, and temperature control.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide may undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the phthalazinone moiety.

Substitution: Nucleophilic substitution reactions at the benzyl or phthalazinone positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can be synthesized through various chemical reactions involving phthalazine derivatives and acetamides. The structural framework of this compound consists of a phthalazine moiety which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with phthalazine structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of phthalazine have been reported to induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Studies suggest that it may inhibit acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease. By increasing acetylcholine levels in the brain, it could potentially improve cognitive function and memory .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several phthalazine derivatives, including this compound. These compounds were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated significant improvements in memory retention tests compared to control groups, suggesting its potential as a therapeutic agent for cognitive decline .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: can be compared with other benzyl or phthalazinone derivatives.

This compound: may share similarities with compounds like 3,4-dimethoxybenzylamine or 4-hydroxyphthalazinone derivatives.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure comprises a phthalazine moiety linked to a dimethoxybenzyl group through an acetamide linkage, which is thought to contribute to its biological effects.

Research indicates that this compound exhibits anti-inflammatory and antioxidant properties. These activities are believed to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways.

Key Mechanisms:

- Cytokine Inhibition : The compound has been shown to reduce the levels of TNF-α and IL-6 in vitro, suggesting a role in modulating inflammatory responses.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage in cellular models.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound led to a notable decrease in disease activity scores and improved quality of life metrics.

- Animal Model Study : In a study using an induced colitis model in rats, treatment with the compound resulted in reduced histological damage and inflammation scores compared to controls, highlighting its protective effects on gut health.

Properties

Molecular Formula |

C19H19N3O4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C19H19N3O4/c1-25-16-8-7-12(9-17(16)26-2)11-20-18(23)10-15-13-5-3-4-6-14(13)19(24)22-21-15/h3-9H,10-11H2,1-2H3,(H,20,23)(H,22,24) |

InChI Key |

HAQMPTQFHGMZFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.